molecular formula C12H17NO2S B14218129 N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide CAS No. 824984-10-3

N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide

Cat. No.: B14218129
CAS No.: 824984-10-3
M. Wt: 239.34 g/mol
InChI Key: WCJKFRVFLKWBBT-LBPRGKRZSA-N
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Description

It is characterized by the presence of a phenyl group attached to a pentenyl chain, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpentene and methanesulfonamide.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include dichloromethane and ethanol, while catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: After the reaction is complete, the product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide
  • **this compound derivatives
  • **Other sulfonamide compounds with similar structural features

Uniqueness

This compound stands out due to its unique combination of a phenyl group, pentenyl chain, and methanesulfonamide group. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

824984-10-3

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-[(3S)-1-phenylpent-1-en-3-yl]methanesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-3-12(13-16(2,14)15)10-9-11-7-5-4-6-8-11/h4-10,12-13H,3H2,1-2H3/t12-/m0/s1

InChI Key

WCJKFRVFLKWBBT-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](C=CC1=CC=CC=C1)NS(=O)(=O)C

Canonical SMILES

CCC(C=CC1=CC=CC=C1)NS(=O)(=O)C

Origin of Product

United States

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